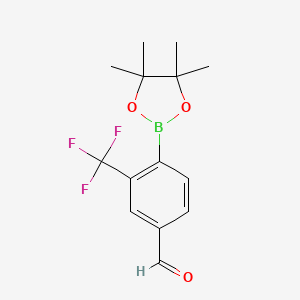

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde is a boronic ester derivative featuring a benzaldehyde core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety at the 4-position. This compound is pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates for constructing biaryl or heteroaryl frameworks . The trifluoromethyl group enhances electrophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVXAOLWMJCMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde typically involves the formation of the dioxaborolane ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable benzaldehyde derivative with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Flow chemistry techniques, which allow for continuous production, are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoic acid.

Reduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₄H₁₅BF₃O₃

- Molecular Weight : 313.08 g/mol (calculated from and ).

- Functional Groups : Aldehyde (-CHO), trifluoromethyl (-CF₃), and boronate ester.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Related Boronate Esters

Key Observations:

Aldehyde vs. Other Electrophilic Groups :

- The target compound’s aldehyde group enables direct participation in condensation reactions (e.g., formation of imines or hydrazones), unlike its aniline () or ester () analogs.

- In contrast, methyl benzoate derivatives (e.g., ) are more stable but less reactive toward nucleophilic additions.

Trifluoromethyl (-CF₃) Effects: The -CF₃ group increases electron-withdrawing character, enhancing the aldehyde’s electrophilicity compared to non-fluorinated analogs (e.g., ’s benzaldehyde derivative) . This group also improves metabolic stability and lipophilicity, critical for drug design .

Positional Isomerism :

Table 2: Reaction Performance in Cross-Coupling Reactions

Key Findings:

- Lower Conversion in Selenoboration: The target compound’s -CF₃ group reduces electron density at the boronate, leading to slower kinetics in selenoboration (16% vs. typical 30–50% for non-fluorinated analogs) .

- Superior Electrophilicity : The aldehyde group facilitates faster cross-coupling than amine or ester analogs, though steric hindrance from -CF₃ may require optimized catalysts .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde is a compound that incorporates a boron-containing moiety along with a trifluoromethyl group. This structure suggests potential biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activities associated with this compound based on existing literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H16B F3 O2

- Molecular Weight : 284.09 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

Biological Activity Overview

The biological activity of compounds featuring boron and trifluoromethyl groups has been widely studied due to their unique chemical properties that can interact with biological systems in various ways. These interactions include:

-

Anticancer Activity :

- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of boronic acids have been noted for their ability to inhibit proteasomes, leading to apoptosis in cancer cells.

- A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) .

- Antibacterial Properties :

- Antiviral Effects :

Structure-Activity Relationship (SAR)

The presence of the dioxaborolane moiety is crucial for the biological activity of this compound. The following features contribute to its efficacy:

- Boronic Acid Derivatives : The boron atom can form reversible covalent bonds with diols in biological systems, which is an essential mechanism for many enzyme inhibitors.

- Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability while also influencing the electronic properties of the molecule, potentially increasing its binding affinity to biological targets.

Case Study 1: Anticancer Activity

A recent study evaluated a series of boron-containing compounds for their anticancer properties. The compound exhibited selective toxicity towards cancer cells compared to normal cells, with a selectivity index indicating a favorable therapeutic window .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | 20 |

| Compound B | MCF10A | 2.52 | - |

Case Study 2: Antibacterial Efficacy

In another investigation focused on antibacterial activity, the compound's derivatives were tested against MRSA strains. The results indicated that modifications to the dioxaborolane structure significantly enhanced antibacterial potency.

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | MRSA | 4 |

| Compound D | Mycobacterium abscessus | 8 |

Q & A

Q. What are the recommended synthetic routes for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde?

The compound can be synthesized via condensation reactions involving substituted benzaldehydes and boronic ester precursors. A typical method involves refluxing a substituted benzaldehyde derivative with a boronic acid pinacol ester in ethanol under acidic conditions (e.g., glacial acetic acid) to promote nucleophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is advised to track progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

Q. What are the optimal storage conditions to prevent degradation?

Store at 2–8°C in a moisture-free environment, as the boronic ester group is sensitive to hydrolysis. Use sealed, argon-purged containers to avoid oxidation of the aldehyde group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzaldehyde moiety, potentially accelerating transmetallation steps in Suzuki reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl halides. Optimize catalyst loading (e.g., 1–5 mol% Pd(PPh)) and base (e.g., NaCO) to balance reactivity and side reactions .

Q. What strategies mitigate competing reactions between the aldehyde and boronic ester functionalities?

- Protection of the aldehyde : Use acetal or hydrazone protection during boronation steps.

- Stepwise synthesis : Prioritize boronic ester formation before introducing the aldehyde group.

- Low-temperature conditions : Reduce aldol condensation risks during coupling reactions .

Q. How can researchers resolve contradictions in reported catalytic yields for this compound?

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve boronate stability but increase side reactions.

- Oxygen sensitivity : Use inert atmospheres (N/Ar) to prevent Pd catalyst deactivation.

- Substrate ratios : A 1:1.2 molar ratio of boronic ester to aryl halide minimizes excess reagent interference .

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

The trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates. This compound serves as a key intermediate for:

- Anticancer agents : Via coupling with heteroaryl halides.

- PET tracers : Incorporation of F isotopes via late-stage fluorination .

Methodological Considerations

Q. How to optimize reaction conditions for high-yield cross-coupling?

| Parameter | Optimal Range | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl (2 mol%) | Higher stability in air |

| Base | KPO (2 equiv) | Enhances transmetallation |

| Solvent | THF/HO (4:1) | Balances solubility and reactivity |

| Temperature | 80–90°C | Avoids aldehyde degradation |

Q. What analytical techniques detect hydrolytic degradation of the boronic ester?

- B NMR : Detect free boric acid (δ ~18 ppm) vs. intact boronic ester (δ ~30 ppm).

- IR spectroscopy : Monitor B-O bond vibrations (~1350 cm) .

Data Interpretation and Troubleshooting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.